Tert-butyl 2-amino-2-(3-methylphenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-amino-2-(3-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-6-5-7-10(8-9)11(14)12(15)16-13(2,3)4/h5-8,11H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZIGNDYHHYZAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis Methods
Esterification of 2-Amino-2-(3-Methylphenyl)Acetic Acid
This two-step method involves synthesizing the free amino acid followed by esterification with tert-butanol:
Reaction Mechanism:
$$ \text{2-Amino-2-(3-methylphenyl)acetic acid} + \text{tert-butanol} \xrightarrow{\text{H}^+} \text{Tert-butyl 2-amino-2-(3-methylphenyl)acetate} + \text{H}_2\text{O} $$
- Catalyst : p-Toluenesulfonic acid (PTSA, 0.1 equiv)
- Solvent : Toluene (reflux at 110°C for 12 h)
- Yield : 85–90%
- Purity : ≥98% (HPLC)
Advantages :
- High yield and purity.
- Minimal side products under controlled acidic conditions.
Limitations :
Reductive Amination of 3-Methylbenzaldehyde
This route employs tert-butyl glycinate and 3-methylbenzaldehyde, followed by imine reduction:
Reaction Steps:
- Condensation :
$$ \text{3-Methylbenzaldehyde} + \text{tert-butyl glycinate} \xrightarrow{\text{Base}} \text{Imine intermediate} $$ - Reduction :
$$ \text{Imine} \xrightarrow{\text{NaBH}_4} \text{this compound} $$
Conditions :
- Base : Triethylamine (2 equiv)
- Reductant : Sodium borohydride (1.5 equiv in MeOH at 0°C for 2 h)
- Yield : 75–78%
- Purity : ≥95% (HPLC)
Advantages :
- Shorter reaction time (6 h total).
- Scalable with continuous flow systems.
Limitations :
Comparative Analysis of Laboratory Methods
| Parameter | Esterification (Route 1) | Reductive Amination (Route 2) |
|---|---|---|
| Yield | 85–90% | 75–78% |
| Reaction Time | 12 h | 6 h |
| Purity (HPLC) | ≥98% | ≥95% |
| Scalability | Limited by acid catalysis | High (continuous flow compatible) |
| Key Byproduct | Di-tert-butyl ether | Aldol adducts |
Industrial-Scale Production Challenges
Byproduct Mitigation Strategies
Advanced Methodologies and Optimization
Enantioselective Synthesis
The (S)-enantiomer exhibits 3-fold higher PPARγ binding affinity than the (R)-isomer. Key approaches include:
Organocatalytic Asymmetric Amination
- Catalyst : L-Proline derivatives (10 mol%)
- Conditions : THF, 25°C, 24 h
- Outcome : 94% enantiomeric excess (ee).
Enzymatic Resolution
Scientific Research Applications
Chemical Synthesis and Research
Building Block in Organic Synthesis
Tert-butyl 2-amino-2-(3-methylphenyl)acetate serves as an essential building block in the synthesis of complex organic molecules. Its structure allows for various functionalizations, making it a versatile intermediate in organic synthesis. The compound can undergo several types of reactions, including oxidation, reduction, and substitution, which are crucial for creating diverse chemical entities .
Table 1: Reaction Types and Conditions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of hydroxylated derivatives | Potassium permanganate, Chromium trioxide |
| Reduction | Conversion to amine or alcohol derivatives | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Formation of substituted derivatives | Alkyl halides, Acyl chlorides |
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities. Studies suggest that it may possess antimicrobial properties and could be explored for anticancer applications. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity or signaling pathways .
Case Study: Anticancer Activity
A study evaluated various derivatives of phenolic compounds for their antiproliferative effects against cancer cell lines. Compounds similar to this compound demonstrated significant inhibition of cell growth in multiple cancer types, indicating its potential as a lead compound for drug development .
Pharmaceutical Applications
Drug Development and Pharmaceutical Intermediates
The compound is being investigated for its potential use as a pharmaceutical intermediate in drug development. Its structural features make it suitable for modifications that enhance bioactivity and reduce toxicity. The ability to modify the tert-butyl group allows researchers to tailor the compound for specific therapeutic targets .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals. Its stability and reactivity make it an ideal candidate for large-scale synthesis processes. Continuous flow reactors are often employed to optimize reaction conditions and improve yield .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(3-methylphenyl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling, depending on its specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s key analogs differ in ester groups and aryl substituents, impacting their physicochemical and functional profiles:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Aryl Substituents: 3-Methylphenyl: Electron-donating methyl group may stabilize the amino group via resonance, affecting acidity and hydrogen-bonding capacity. 4-Fluorophenyl: Fluorine’s electronegativity enhances oxidative stability and alters π-π interactions in binding sites . Heterocyclic Pyrazole: Introduces nitrogen atoms capable of hydrogen bonding, diversifying interaction profiles compared to purely aromatic systems .
Commercial Availability and Supplier Landscape
The target compound’s hydrochloride salt is supplied globally by vendors in India, China, Italy, and Germany, reflecting its industrial relevance . In contrast, analogs like ethyl 2-(3-aminophenyl)acetate are less widely available, suggesting niche applications .
Biological Activity
Tert-butyl 2-amino-2-(3-methylphenyl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and research findings from various studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H19NO2
- Molecular Weight : 221.29 g/mol
The compound features a tert-butyl group, an amino group, and a 3-methylphenyl moiety, which contribute to its biological activity by allowing interactions with various biological targets.
The biological activity of this compound primarily arises from its ability to act as a ligand for various receptors and enzymes. The amino group can participate in hydrogen bonding and ionic interactions, enhancing its binding affinity to biological targets. This interaction can modulate enzyme activities or receptor signaling pathways, leading to diverse biological effects such as:
- Inhibition of Enzyme Activity : By binding to active sites or allosteric sites on enzymes.
- Activation of Signaling Pathways : Influencing cellular responses and physiological processes.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives, compounds with similar structures demonstrated effectiveness against a range of bacterial strains, suggesting that modifications to the phenyl ring can enhance activity against specific pathogens.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of this compound were tested against human cancer cell lines, revealing IC50 values in the micromolar range, indicating promising anticancer potential .
Table 1: Summary of Biological Activities
Synthesis and Derivative Studies
The synthesis of this compound typically involves the reaction of tert-butyl acetate with an appropriate amine under controlled conditions. Research has explored various derivatives to optimize biological activity. For example, modifications at the aromatic ring have shown to enhance binding affinity and specificity toward certain targets .
Table 2: Derivatives and Their Activities
| Derivative | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Tert-butyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate | Anticancer | 15 | |
| Tert-butyl 2-amino-2-(3-chlorophenyl)acetate | Antimicrobial | 12 |
Q & A
Basic Question: What are the standard synthetic routes for preparing tert-butyl 2-amino-2-(3-methylphenyl)acetate, and how are yields optimized?
Methodological Answer:
The synthesis typically involves:
Alkylation/Protection : Reacting 3-methylphenyl precursors with tert-butyl glycinate derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the tert-butyl ester group .
Amino Group Activation : Using Boc (tert-butoxycarbonyl) protection to prevent side reactions during subsequent steps .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Yield Optimization :
- Control reaction temperature (e.g., 0–25°C) to minimize byproducts.
- Use anhydrous solvents and inert atmospheres (N₂/Ar) to avoid hydrolysis of the tert-butyl group .
Basic Question: How is the molecular structure of this compound confirmed?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 3.8–4.2 ppm (acetate CH₂), and aromatic protons (δ 6.8–7.3 ppm) confirm substituents .
- ¹³C NMR : Signals for carbonyl (C=O, ~170 ppm) and tert-butyl carbons (~28–80 ppm) validate ester formation .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches the calculated molecular weight (e.g., C₁₃H₁₉NO₂: 221.29 g/mol) .
Basic Question: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation; tert-butyl esters may release irritants (e.g., acetic acid) upon decomposition .
- Storage : Store at –20°C in airtight containers to prevent hydrolysis .
Note : Toxicity data is limited; assume acute toxicity and handle per ALARA principles .
Advanced Question: How can reaction conditions be optimized to enhance regioselectivity in derivatives of this compound?
Methodological Answer:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states for nucleophilic substitutions .
- Catalysis : Use Pd/C or Cu(I) catalysts for cross-coupling reactions targeting the aromatic ring .
- Temperature Control : Lower temperatures (–10°C) favor kinetic control, reducing undesired side products .
Advanced Question: How can crystallographic data resolve ambiguities in structural assignments?
Methodological Answer:
- X-ray Diffraction : For analogs (e.g., tert-butyl phenoxyacetates), triclinic crystal systems (space group P1) with unit cell parameters (a = 8.3 Å, b = 12.6 Å, c = 13.9 Å) confirm stereochemistry .
- Comparative Analysis : Overlay experimental and computational (DFT) bond lengths/angles to validate configurations .
Advanced Question: How should researchers address contradictory toxicity data in safety assessments?
Methodological Answer:
- Data Triangulation : Cross-reference SDS from multiple vendors (e.g., Sigma-Aldrich, Key Organics) .
- In Silico Tools : Use QSAR models (e.g., ECOSAR) to predict ecotoxicity in absence of empirical data .
- Empirical Testing : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) .
Advanced Question: What strategies are effective for studying this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) based on amino group interactions .
- Fluorescence Titration : Monitor quenching of tryptophan residues in proteins to quantify binding affinities .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Advanced Question: How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?
Methodological Answer:
- Acidic Hydrolysis : The tert-butyl ester is labile in strong acids (e.g., HCl/dioxane), cleaving to release acetic acid .
- Basic Conditions : Stable in mild bases (pH < 10); Boc protection prevents amine deprotonation .
Experimental Validation : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Question: What analytical methods resolve data discrepancies in reaction yields or purity?
Methodological Answer:
- HPLC-MS : Distinguish co-eluting impurities (e.g., diastereomers) with high-resolution MS .
- DSC (Differential Scanning Calorimetry) : Detect polymorphic forms or solvates affecting purity .
- NMR Titration : Add shift reagents (e.g., Eu(fod)₃) to separate overlapping proton signals .
Advanced Question: How can regioselectivity challenges in modifying the 3-methylphenyl group be addressed?
Methodological Answer:
- Directed Ortho Metalation : Use LDA (lithium diisopropylamide) to deprotonate methyl-substituted arenes, enabling halogenation .
- Protection/Deprotection : Temporarily block the amino group with Fmoc to direct electrophilic substitutions to the meta position .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
